
1-Palmitoyl-2-arachidonyl-gpc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Palmitoyl-2-arachidonyl-gpc, also known as this compound, is a useful research compound. Its molecular formula is C44H80NO8P and its molecular weight is 782.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anti-Inflammatory Properties
1-Palmitoyl-2-arachidonoyl-glycerophosphocholine has been studied for its anti-inflammatory effects, particularly in the context of autoimmune diseases and chronic inflammatory conditions.
Case Study: Asthma
A Mendelian randomization analysis identified this compound as significantly associated with an increased risk of asthma. Specifically, it was found that higher levels of 1-palmitoyl-2-arachidonoyl-glycerophosphocholine correlated with asthma development, highlighting its potential role as a biomarker for susceptibility to this condition .
Cardiovascular Health
Research has indicated that 1-palmitoyl-2-arachidonoyl-glycerophosphocholine may play a protective role against cardiovascular diseases.
Case Study: Atherosclerotic Cardiovascular Disease (ASCVD)
A study reported an inverse association between mid-life levels of this metabolite and the incidence of ASCVD events over a median follow-up of 12.1 years. The odds ratio was found to be 0.54 (95% CI: 0.40-0.74), suggesting that higher levels may confer protective benefits against cardiovascular events .
Neurological Implications
The compound's involvement in neurological disorders has also been explored, particularly concerning its potential neuroprotective effects.
Case Study: Alzheimer's Disease
Research indicates that metabolites including 1-palmitoyl-2-arachidonoyl-glycerophosphocholine may influence the progression of neurodegenerative diseases like Alzheimer's disease through their roles in lipid metabolism and inflammation .
Metabolic Pathways and Disease Associations
The compound has been implicated in various metabolic pathways that are crucial for maintaining cellular health and function.
Metabolite | Associated Condition | Odds Ratio (OR) | Confidence Interval (CI) |
---|---|---|---|
1-Palmitoyl-2-arachidonoyl-GPC | Autoimmune Diseases | 1.160 | 1.066-1.262 |
1-Palmitoyl-2-arachidonoyl-GPC | Asthma | Increased risk | - |
1-Palmitoyl-2-arachidonoyl-GPC | ASCVD | 0.54 | 0.40-0.74 |
Therapeutic Applications
The therapeutic potential of 1-palmitoyl-2-arachidonoyl-glycerophosphocholine is being actively researched, particularly in the context of developing new treatments for chronic inflammatory diseases.
Case Study: Atopic Dermatitis
In experimental models, this compound has shown promise in modulating immune responses related to atopic dermatitis, demonstrating significant improvements in skin lesions compared to untreated controls . This suggests a potential therapeutic application in managing skin inflammatory conditions.
常见问题
Basic Research Questions
Q. What analytical methods are recommended for verifying the structural integrity of 1-Palmitoyl-2-arachidonyl-gpc in lipid bilayer studies?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the sn-1 and sn-2 acyl chain positions, coupled with high-performance liquid chromatography (HPLC) to assess purity (>98% by area normalization). Mass spectrometry (MS) should validate molecular weight (e.g., ESI-MS for [M+H]+ ions at m/z 782.5). Always cross-reference with certified reference materials and document batch-specific Certificates of Analysis (COA) .
Q. How should researchers design experiments to assess the oxidative stability of this compound under physiological conditions?
- Methodological Answer : Expose PAPC to controlled oxidative environments (e.g., H2O2/Fe2+ systems or lipoxygenase enzymes) and monitor degradation kinetics via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Quantify oxidized derivatives like 1-palmitoyl-2-glutaryl phosphatidylcholine (PGPC) using stable isotope-labeled internal standards. Include negative controls (e.g., antioxidants like BHT) to validate oxidation-specific pathways .
Q. What are the best practices for preparing and storing this compound solutions to prevent autoxidation during experimental workflows?
- Methodological Answer : Dissolve PAPC in argon-purged chloroform/methanol (2:1 v/v) with 0.01% BHT, store at -80°C in amber vials, and avoid repeated freeze-thaw cycles. Prior to use, confirm lipid integrity via thin-layer chromatography (TLC) and adjust nitrogen blanket protocols during handling .
Advanced Research Questions
Q. What strategies can be employed to reconcile conflicting data on the pro-inflammatory versus anti-inflammatory roles of oxidized PAPC derivatives in different cell types?
- Methodological Answer : Systematically vary experimental conditions (e.g., oxidation degree, cell type-specific receptor expression) and employ transcriptomic profiling (RNA-seq) to identify context-dependent signaling pathways. Use genetic knockout models (e.g., PPARγ-/- cells) to isolate receptor-mediated effects from secondary metabolite interactions. Cross-validate findings with lipidomic datasets from clinical samples .
Q. How can the metabolic fate of this compound be tracked in in vivo models, and what technical challenges must be addressed?
- Methodological Answer : Administer deuterium-labeled PAPC via intravenous injection and use kinetic modeling to trace incorporation into membranes or conversion to arachidonic acid metabolites. Overcome lipid solubility challenges by using lipid emulsion formulations. Employ imaging mass spectrometry to spatially resolve distribution in tissues, correcting for background signal interference .
Q. In studying PAPC's signaling pathways, how can researchers differentiate between direct receptor interactions and secondary metabolite effects?
- Methodological Answer : Combine competitive binding assays (e.g., surface plasmon resonance for cannabinoid receptors) with pharmacological inhibition of phospholipase A2 (PLA2) to block arachidonic acid release. Use lipidomics to correlate PAPC levels with downstream eicosanoid profiles. Validate findings using synthetic, non-hydrolyzable PAPC analogs .
Q. What methodologies enable the identification of novel protein binding partners of PAPC in lipidomic profiling studies?
- Methodological Answer : Perform affinity purification using biotinylated PAPC probes coupled with streptavidin pull-down assays. Analyze eluates via label-free quantitative proteomics (e.g., SWATH-MS). Confirm interactions using microscale thermophoresis (MST) to measure binding affinities (Kd values). Cross-reference with databases like STRING to map functional networks .
Q. Addressing Data Contradictions
Q. Which statistical approaches are most appropriate for analyzing dose-response relationships in PAPC-induced cellular responses?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50 values. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Address outliers via Grubbs’ test and report effect sizes with 95% confidence intervals. Replicate experiments across ≥3 independent batches to assess inter-assay variability .
属性
CAS 编号 |
6931-56-2 |
---|---|
分子式 |
C44H80NO8P |
分子量 |
782.1 g/mol |
IUPAC 名称 |
[3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-25-27-29-31-33-35-37-44(47)53-42(41-52-54(48,49)51-39-38-45(3,4)5)40-50-43(46)36-34-32-30-28-26-24-19-17-15-13-11-9-7-2/h14,16,20-21,23,25,29,31,42H,6-13,15,17-19,22,24,26-28,30,32-41H2,1-5H3/b16-14-,21-20-,25-23-,31-29- |
InChI 键 |
IIZPXYDJLKNOIY-QESOLOLUSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
同义词 |
1-O-hexadecyl-2-arachidonyl-sn-glycero-3-phosphocholine 1-O-hexadecyl-2-arachidonyl-sn-glycero-3-phosphocholine, (R-(all-Z))-isomer 1-palmitoyl-2-arachidonyl-GPC 1-palmitoyl-2-arachidonyl-phosphatidylcholine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。